Cas no 314756-98-4 (2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate)
2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate Chemical and Physical Properties
Names and Identifiers
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- 2-(trifluoromethylsulfonylamino)ethyl 2-methylprop-2-enoate
- 2-(Trifluoromethylsulfonamido)ethyl methacrylate
- 2-trifluoromethanesulfonylaminoethyl methacrylate
- N-[2-(Methacryloyloxy)ethyl]trifluoromethanesulfonamide
- 2-{[(trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate
- F74638
- DB-149119
- 2-[[(Trifluoromethyl)sulfonyl]amino]ethyl 2-methylacrylate
- 314756-98-4
- 2-(trifluoromethanesulfonamido)ethyl 2-methylprop-2-enoate
- 2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester
- SCHEMBL217339
- 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate
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- Inchi: 1S/C7H10F3NO4S/c1-5(2)6(12)15-4-3-11-16(13,14)7(8,9)10/h11H,1,3-4H2,2H3
- InChI Key: FPOSNZIGNWKAGA-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(NCCOC(C(=C)C)=O)(=O)=O
Computed Properties
- Exact Mass: 261.02826346g/mol
- Monoisotopic Mass: 261.02826346g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 80.8
2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CM0Q-250mg |
2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester |
314756-98-4 | 97% (stabilized with MEHQ) | 250mg |
$24.00 | 2024-05-06 | |
| 1PlusChem | 1P00CM0Q-1g |
2-Propenoic acid, 2-Methyl-, 2-[[(trifluoroMethyl)sulfonyl]aMino]ethyl ester |
314756-98-4 | 97% (stabilized with MEHQ) | 1g |
$63.00 | 2024-05-06 |
2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate Suppliers
2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate
Introduction to 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate (CAS No. 314756-98-4)
2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate, identified by the Chemical Abstracts Service Number (CAS No.) 314756-98-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of acrylate esters, characterized by its unique structural features that include a trifluoromethylsulfonylamino functional group attached to an ethyl chain, which terminates in a methylacrylate moiety. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for various biochemical applications.
The synthesis and characterization of 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate involve advanced organic reactions, typically starting from commercially available precursors such as trifluoromethanesulfonic acid and 2-methylacrylic acid. The introduction of the trifluoromethylsulfonylamino group requires precise control over reaction conditions to ensure high yield and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity and chemical purity of the final product.
In recent years, there has been growing interest in acrylate derivatives due to their versatility in drug design and material science. The methylacrylate backbone of this compound allows for easy modification and conjugation with other biomolecules, making it valuable for the development of prodrugs, drug delivery systems, and polymer-based therapeutics. Additionally, the electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and binding affinity of the molecule, which is crucial for optimizing its pharmacological properties.
One of the most compelling aspects of 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate is its potential in medicinal chemistry. Researchers have explored its utility as an intermediate in synthesizing novel bioactive compounds with therapeutic potential. For instance, derivatives of this molecule have been investigated for their antimicrobial and anti-inflammatory properties. The trifluoromethanesulfonamide moiety is known to enhance binding interactions with biological targets, which can lead to improved efficacy and reduced side effects compared to conventional therapeutic agents.
Recent studies have also highlighted the role of acrylate-based compounds in nanotechnology and biomedical applications. The ability to functionalize 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate with targeting ligands or imaging agents opens up possibilities for developing smart drug delivery systems. These systems can selectively release active pharmaceutical ingredients at disease sites, thereby improving treatment outcomes while minimizing systemic toxicity. The incorporation of fluorine atoms into the molecular structure further enhances the stability and bioavailability of these conjugates.
The chemical stability of 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate under various environmental conditions is another area of interest. The trifluoromethyl group contributes to increased resistance against hydrolysis and oxidation, which is essential for maintaining the integrity of pharmaceutical formulations during storage and transportation. This stability profile makes it an attractive candidate for long-term therapeutic applications where shelf-life is a critical factor.
In conclusion, 2-{[(Trifluoromethyl)sulfonyl]amino}ethyl 2-methylacrylate (CAS No. 314756-98-4) represents a significant advancement in synthetic chemistry with broad implications for pharmaceutical development and material science. Its unique structural features, coupled with its synthetic versatility, position it as a valuable building block for designing next-generation therapeutics and functional materials. As research continues to uncover new applications for this compound, its importance in advancing scientific innovation is expected to grow further.
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